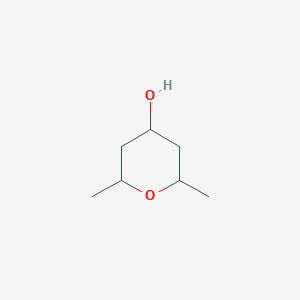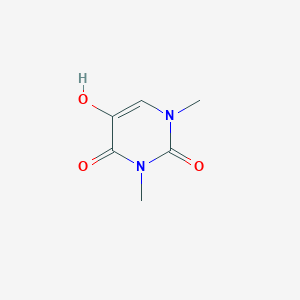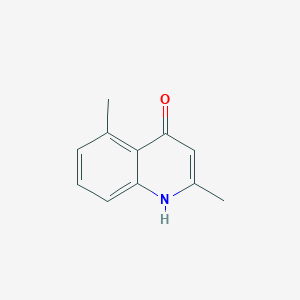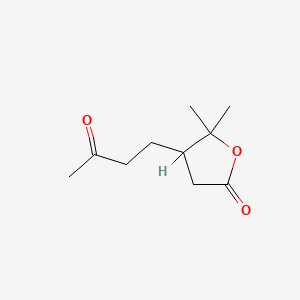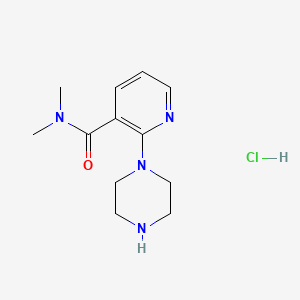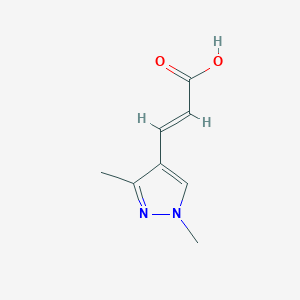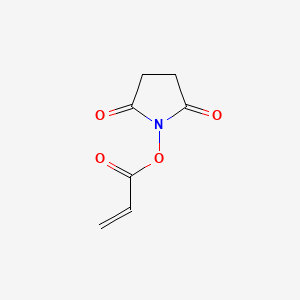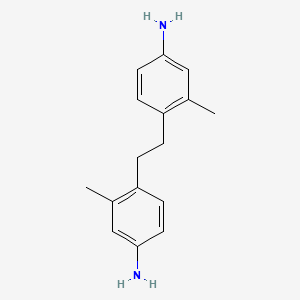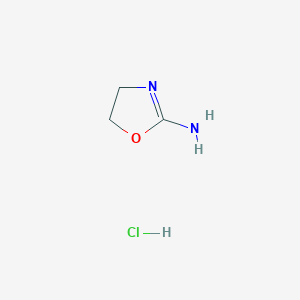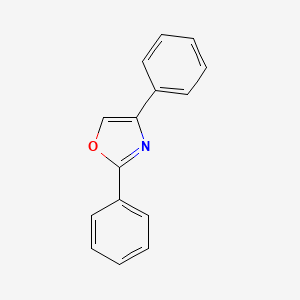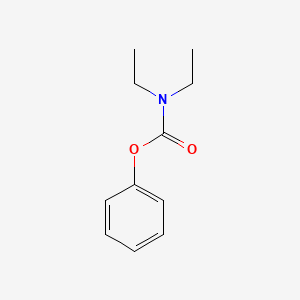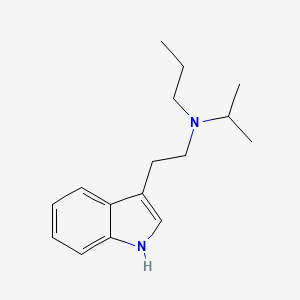
PiPT
Descripción general
Descripción
Propylisopropyltryptamine, commonly known as PiPT, is a chemical compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure and are known for their psychoactive and hallucinogenic properties. This compound is structurally related to other dialkyl tryptamine derivatives and is known to produce psychedelic effects, although it is considered relatively weak and short-lasting compared to its analogs .
Aplicaciones Científicas De Investigación
Propylisopropyltryptamine has several scientific research applications, including:
Chemistry: PiPT is used as a model compound to study the reactivity and properties of tryptamines. It helps in understanding the structure-activity relationships of this class of compounds.
Biology: In biological research, this compound is used to investigate the effects of tryptamines on neurotransmitter systems and receptor binding.
Medicine: Although not widely used in medicine, this compound’s psychoactive properties make it a subject of interest in the study of potential therapeutic applications for mental health disorders.
Industry: this compound’s limited industrial applications are primarily in the field of chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propylisopropyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl iodide and isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for propylisopropyltryptamine are not well-documented due to its limited use and legal status in many countries. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to its production. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propylisopropyltryptamine undergoes several types of chemical reactions, including:
Oxidation: PiPT can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different amine compounds.
Mecanismo De Acción
The mechanism of action of propylisopropyltryptamine involves its interaction with serotonin receptors in the brain. Like other tryptamines, PiPT is believed to act as an agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The binding of this compound to this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .
Comparación Con Compuestos Similares
Propylisopropyltryptamine is similar to other tryptamine derivatives such as:
N,N-Dimethyltryptamine (DMT): Known for its powerful and short-lasting psychedelic effects.
Diisopropyltryptamine (DiPT): Noted for its auditory distortions and unique psychoactive profile.
N,N-Dipropyltryptamine (DPT): Known for its intense and long-lasting psychedelic effects.
Uniqueness of PiPT
This compound is unique in its relatively weak and short-lasting effects compared to other tryptamines. This makes it less potent and potentially safer for research purposes, although its legal status and limited availability restrict its widespread use .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXPLOPRCQJJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CNC2=CC=CC=C21)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726699 | |
| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354632-00-0 | |
| Record name | 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



